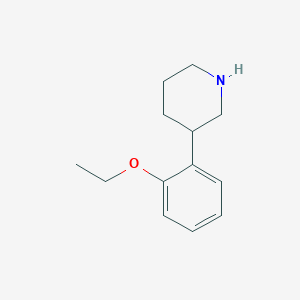![molecular formula C15H14F3NO B13603521 (s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)
(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-2-Amino-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethan-1-ol is a chiral compound that features a trifluoromethyl group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that may involve catalysts like copper or silver.
Formation of Amino Alcohol: The amino alcohol moiety is introduced through a series of reactions including reduction and amination. Common reagents include lithium aluminum hydride for reduction and ammonia or amines for amination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
科学研究应用
Chemistry
In chemistry, (s)-2-Amino-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards specific biological targets.
Medicine
In medicine, (s)-2-Amino-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethan-1-ol is investigated for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers can enhance their thermal stability, mechanical strength, and chemical resistance.
作用机制
The mechanism of action of (s)-2-Amino-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to increased binding affinity and selectivity towards specific targets, modulating their activity and resulting in desired biological effects.
相似化合物的比较
Similar Compounds
(s)-2-Amino-2-(4’-methyl-[1,1’-biphenyl]-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.
(s)-2-Amino-2-(4’-chloro-[1,1’-biphenyl]-2-yl)ethan-1-ol: Similar structure but with a chloro group instead of a trifluoromethyl group.
(s)-2-Amino-2-(4’-bromo-[1,1’-biphenyl]-2-yl)ethan-1-ol: Similar structure but with a bromo group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (s)-2-Amino-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethan-1-ol imparts unique properties such as increased lipophilicity, chemical stability, and potential biological activity. These characteristics make it a valuable compound in various fields of research and industry.
属性
分子式 |
C15H14F3NO |
|---|---|
分子量 |
281.27 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-[2-[4-(trifluoromethyl)phenyl]phenyl]ethanol |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)11-7-5-10(6-8-11)12-3-1-2-4-13(12)14(19)9-20/h1-8,14,20H,9,19H2/t14-/m1/s1 |
InChI 键 |
QXYPNQIILYYOGA-CQSZACIVSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)[C@@H](CO)N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


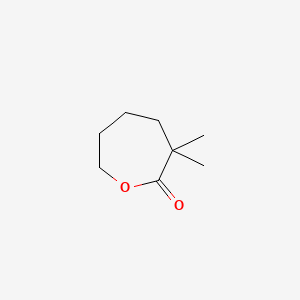
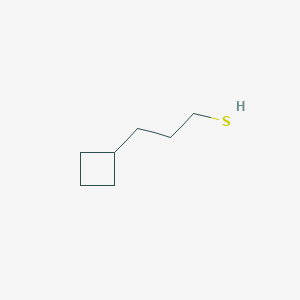
![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)
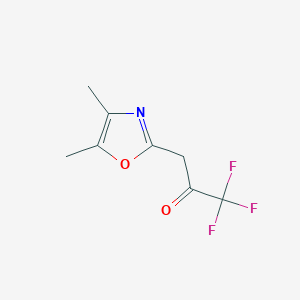
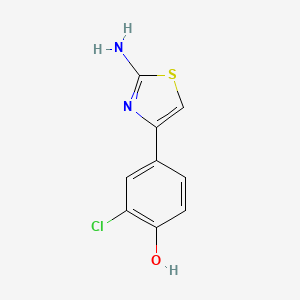
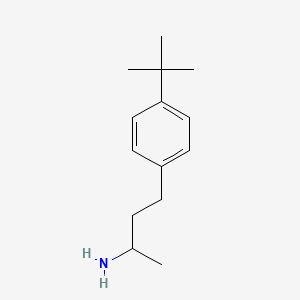
![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)
![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)
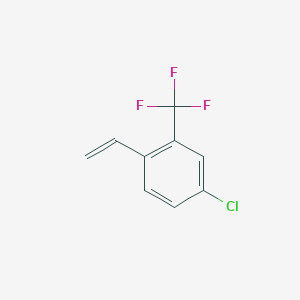
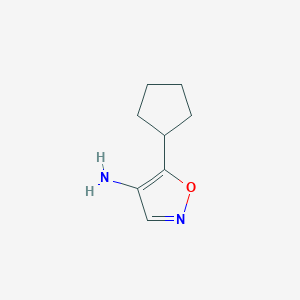
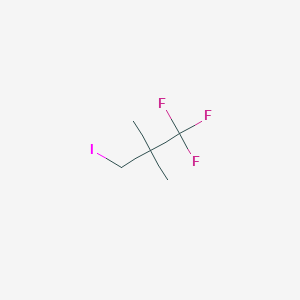
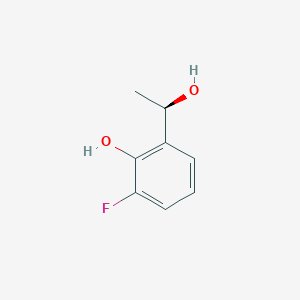
![1-[(2-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B13603535.png)
